![molecular formula C16H14N4O3 B11613927 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester](/img/structure/B11613927.png)
1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester
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Overview
Description
1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester is a complex organic compound with a unique structure This compound is part of a class of heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester involves multiple steps. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 1-Allyl-2-imino-10-methyl-N-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- Methyl 1-allyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate .
Uniqueness
1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triazaanthracene-3-carboxylic acid, methyl ester stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O3 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
methyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C16H14N4O3/c1-3-7-20-13(17)10(16(22)23-2)9-11-14(20)18-12-6-4-5-8-19(12)15(11)21/h3-6,8-9,17H,1,7H2,2H3 |
InChI Key |
LDEUTHZUSDFMCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C |
Origin of Product |
United States |
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